Tetrahydrofuran-2-ylmethyl 3-nitrobenzoate
Description
Tetrahydrofuran-2-ylmethyl 3-nitrobenzoate is an ester derivative composed of two primary structural motifs:
- A tetrahydrofuran (THF) ring substituted at the 2-position with a methyl group.
- A 3-nitrobenzoate moiety esterified to the THF-methyl group.
The nitro group at the benzoate’s 3-position confers electron-withdrawing properties, which may influence reactivity, stability, and biological activity.
Properties
Molecular Formula |
C12H13NO5 |
|---|---|
Molecular Weight |
251.23 g/mol |
IUPAC Name |
oxolan-2-ylmethyl 3-nitrobenzoate |
InChI |
InChI=1S/C12H13NO5/c14-12(18-8-11-5-2-6-17-11)9-3-1-4-10(7-9)13(15)16/h1,3-4,7,11H,2,5-6,8H2 |
InChI Key |
XOXREGFRGZVOJG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)COC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydrofuran-2-ylmethyl 3-nitrobenzoate typically involves the esterification of 3-nitrobenzoic acid with tetrahydrofuran-2-ylmethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
Tetrahydrofuran-2-ylmethyl 3-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under suitable conditions.
Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Conversion to 3-aminobenzoate derivatives.
Reduction: Formation of tetrahydrofuran-2-ylmethanol and 3-nitrobenzoic acid.
Substitution: Formation of substituted nitrobenzoate derivatives.
Scientific Research Applications
Tetrahydrofuran-2-ylmethyl 3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tetrahydrofuran-2-ylmethyl 3-nitrobenzoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The tetrahydrofuran ring provides stability and enhances the compound’s solubility in organic solvents.
Comparison with Similar Compounds
Structural and Functional Analogues
Key Differences and Implications
(a) Substituent Position and Reactivity
- 3-Nitrobenzoate vs. 2-Nitrophenoxy (Furyloxyfen): The nitro group in the target compound is meta to the ester linkage, whereas furyloxyfen features an ortho-nitro phenoxy group. The meta position may reduce steric hindrance, enhancing ester stability compared to ortho-substituted analogs .
(b) Ester vs. Carbamate/Sulfonylurea Linkages
- Tetrahydrofuran-2-ylmethyl 3-nitrobenzoate utilizes an ester bond, which is hydrolytically labile under acidic or basic conditions. In contrast, metsulfuron methyl ester (sulfonylurea) and the compound in (carbamate) exhibit greater metabolic stability due to urea/carbamate linkages, prolonging herbicidal activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
